molecular formula C28H22ClF3N6O3 B1574259 (R,S)-Ivosidenib

(R,S)-Ivosidenib

Número de catálogo B1574259
Peso molecular: 582.96
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 

Aplicaciones Científicas De Investigación

Ivosidenib in Acute Myeloid Leukemia (AML)

Ivosidenib, a targeted inhibitor of isocitrate dehydrogenase 1 (IDH1), has shown significant efficacy in treating acute myeloid leukemia (AML) with IDH1 mutations. Studies have demonstrated that ivosidenib can induce complete remission and partial hematologic recovery in patients with IDH1-mutated relapsed or refractory AML. The drug's ability to restore normal differentiation and result in clinical responses has been a major breakthrough for patients with this mutation-specific form of AML (Norsworthy et al., 2019), (Choe et al., 2020), (Dinardo et al., 2018).

Ivosidenib in Myelodysplastic Syndrome (MDS)

Ivosidenib has been explored for its potential in treating myelodysplastic syndrome (MDS), particularly in patients with IDH1 mutations. The drug has been found to be effective in inducing complete remission and transfusion independence in patients with IDH1-mutant relapsed or refractory MDS. These findings highlight the potential of ivosidenib as an effective, oral, targeted treatment for patients with this specific form of MDS (Foran et al., 2019), (Dinardo et al., 2018).

Ivosidenib in Solid Tumors

Ivosidenib's application extends beyond hematologic malignancies to solid tumors, such as cholangiocarcinoma, where IDH1 mutations are also prevalent. Clinical trials have shown that ivosidenib can be effective in treating patients with IDH1-mutant cholangiocarcinoma, demonstrating its versatility and potential in targeting IDH1 mutations across various cancer types (Abou-Alfa et al., 2020).

Pharmacokinetics and Drug-Drug Interactions of Ivosidenib

Understanding the pharmacokinetics and potential drug-drug interactions of ivosidenib is crucial in its clinical application. Studies have focused on evaluating the pharmacokinetics, exposure-response, and safety of ivosidenib, providing valuable insights for its optimal use in clinical settings (Jiang et al., 2021).

Combination Therapies with Ivosidenib

Research has also explored combining ivosidenib with other treatments, such as intensive chemotherapy, to enhance its efficacy in AML and other malignancies. These combination therapies are being evaluated for their safety and efficacy, promising to improve treatment outcomes for patients with IDH1-mutant malignancies (Stein et al., 2020).

Propiedades

Fórmula molecular

C28H22ClF3N6O3

Peso molecular

582.96

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.